4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid

Description

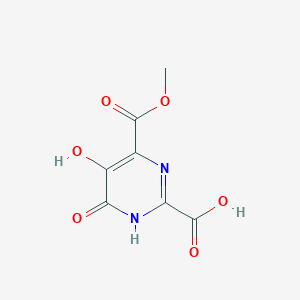

4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid is a pyrimidine derivative characterized by hydroxyl (-OH) groups at positions 4 and 5, a methoxycarbonyl (-COOCH₃) group at position 6, and a carboxylic acid (-COOH) group at position 2. Pyrimidines are aromatic heterocycles with two nitrogen atoms, often serving as building blocks in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

IUPAC Name |

5-hydroxy-4-methoxycarbonyl-6-oxo-1H-pyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6/c1-15-7(14)2-3(10)5(11)9-4(8-2)6(12)13/h10H,1H3,(H,12,13)(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGOJNFHYLXMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=N1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid typically involves the condensation of appropriately substituted malonic acid diesters with guanidine hydrochloride in anhydrous methanol under slightly basic conditions, such as using sodium methoxide . This reaction yields the 5-substituted 4,6-dihydroxy-2-aminopyrimidine intermediate, which can be further functionalized to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxylic acid group.

Substitution: Reagents like thionyl chloride or phosphorus oxychloride can be used to substitute the hydroxyl groups.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications to the pyrimidine structure can enhance activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Pyrimidine derivatives are being investigated for their potential as anticancer agents. The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation. A study highlighted its efficacy in reducing tumor growth in xenograft models of human cancer .

Biochemical Applications

Enzyme Inhibition

this compound has been studied as a potential inhibitor of enzymes involved in nucleotide metabolism. Its structural similarity to natural substrates allows it to competitively inhibit enzymes such as dihydroorotase, which is crucial in pyrimidine biosynthesis .

Metabolic Pathway Studies

This compound serves as a useful tool for studying metabolic pathways involving pyrimidines. It can be utilized to trace the metabolic fates of pyrimidines in various biological systems, providing insights into cellular metabolism and disease mechanisms .

Agricultural Applications

Herbicide Development

Research is ongoing into the use of pyrimidine derivatives as herbicides. The compound's ability to inhibit specific biochemical pathways in plants could lead to the development of selective herbicides that target weed species without harming crops .

Case Study 1: Antimicrobial Efficacy

A study conducted by Hegde et al. (2022) evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of pyrimidine analogs and tested their effects on cancer cell lines. The findings revealed that one specific analog exhibited IC50 values lower than those of established chemotherapeutics, suggesting its potential for further development .

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in metabolic processes. The hydroxyl and carboxylic acid groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key pyrimidine derivatives from the evidence and their structural differences:

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhances electrophilic reactivity, whereas hydroxyl and methoxycarbonyl groups in the target compound increase acidity and hydrogen-bonding capacity.

- Hydrophobicity : The methyl group in the chloro-methyl analog (CAS 89581-58-8) contributes to hydrophobicity, contrasting with the hydrophilic dihydroxy and carboxylic acid groups in the target compound .

- Ring Saturation : The imidazo-pyridine derivative (CAS 495-77-2) features a saturated bicyclic system, reducing aromaticity compared to the fully unsaturated pyrimidine core of the target compound .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

- Acidity: The presence of two hydroxyl groups and a carboxylic acid in the target compound suggests higher acidity (pKa ~1–3 for COOH and ~6–8 for phenolic OH) compared to 2-chloro-6-methylpyrimidine-4-carboxylic acid (pKa ~2.5 for COOH) .

- Solubility : Hydrophilic substituents (OH, COOH) likely improve aqueous solubility relative to methyl- or phenyl-substituted analogs.

Biological Activity

4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid, also known by its CAS number 112750-28-4, is a pyrimidine derivative that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C6H5N2O5

- Molecular Weight : 171.108 g/mol

- CAS Number : 112750-28-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

-

Cell Line Studies :

- In vitro studies have demonstrated that this compound can reduce the viability of A549 human lung adenocarcinoma cells significantly when compared to standard chemotherapeutics like cisplatin .

- The compound's structure-dependence suggests that modifications can enhance its efficacy against different cancer types .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives are well-documented, and this compound is no exception.

- Pathogen Resistance :

- Mechanism :

Anti-inflammatory Properties

Pyrimidine derivatives have also shown anti-inflammatory effects in various models.

- In Vivo Studies :

Data Tables

| Biological Activity | Cell Line / Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 20 | |

| Antimicrobial | Klebsiella pneumoniae | 15 | |

| Anti-inflammatory | Mouse Model | 25 |

Case Studies

-

Case Study on Anticancer Efficacy :

- A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 of approximately 20 µM for A549 cells. Notably, the compound exhibited lower cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index.

-

Case Study on Antimicrobial Activity :

- In testing against Escherichia coli, the compound showed significant antibacterial activity with an IC50 value of 15 µM. This study highlights its potential as a lead compound for developing new antimicrobial agents targeting resistant bacterial strains.

Q & A

Q. What are the standard synthetic routes for preparing 4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid?

The synthesis typically involves multi-step reactions, including oxidation and functional group substitution. For example, oxidation of methylpyridine derivatives using potassium permanganate (KMnO₄) under controlled temperatures (90–95°C) yields carboxylic acid derivatives, as demonstrated in the preparation of methoxypyridine-2-carboxylic acids . Subsequent methoxycarbonylation can be achieved via nucleophilic substitution using sodium methoxide or similar bases in polar solvents like dimethyl sulfoxide (DMSO). Reaction optimization should include pH control during acid isolation (e.g., adjusting to pH 4 with HCl) to improve yield .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- Elemental analysis (e.g., %C, %H, %N) to confirm stoichiometry, with tolerances ≤0.3% deviation from theoretical values .

- NMR spectroscopy to verify substituent positions: methoxy groups appear as singlets (~δ3.85–4.0 ppm), while aromatic protons and carboxyl groups resonate in δ7.0–9.8 ppm ranges .

- Melting point determination to assess purity (e.g., deviations >2°C suggest impurities).

Q. What are the solubility and stability considerations for this compound?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, methanol) but may require heating for dissolution. Aqueous solubility is pH-dependent due to the carboxylic acid group; acidic conditions (pH <4) enhance precipitation . Stability studies should monitor hydrolysis of the methoxycarbonyl group under basic conditions (pH >9) or elevated temperatures. Storage in inert atmospheres at –20°C is recommended for long-term stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported optimal reaction temperatures for oxidation steps?

Conflicting temperature data (e.g., 90–95°C vs. lower ranges) may arise from substrate-specific reactivity or reagent purity. Systematic optimization involves:

- Conducting controlled experiments with incremental temperature adjustments (±5°C intervals).

- Monitoring reaction progress via TLC or HPLC to identify side products (e.g., over-oxidation).

- Validating yields and purity using elemental analysis and NMR . For example, KMnO₄-mediated oxidation at 90–95°C achieved 47% yield for 5-methoxypyridine-2-carboxylic acid, but lower temperatures may reduce decomposition .

Q. What strategies are effective for synthesizing derivatives via substitution reactions?

Derivatization often targets the hydroxyl, methoxycarbonyl, or carboxylic acid groups. Methodologies include:

- Nucleophilic aromatic substitution : Replace hydroxyl groups with halogens or amines using POCl₃ or NH₃ under reflux .

- Esterification : Convert the carboxylic acid to esters (e.g., methyl esters) via Fischer esterification with H₂SO₄ catalysis .

- Reductive amination : Introduce amino groups using NaBH₄ or catalytic hydrogenation .

Reaction tables from pyrimidine derivative studies highlight conditions for specific transformations (e.g., oxidation of methoxy to hydroxyl groups requires H₂O₂/Fe²⁺) .

Q. How should researchers design experiments to address conflicting spectroscopic data?

Contradictions in NMR or IR spectra may stem from tautomerism or solvent effects. To resolve these:

- Perform variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts).

- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

- Cross-validate with FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Density Functional Theory (DFT) calculations can predict:

- Electron density maps to identify reactive sites (e.g., carboxyl group as a hydrogen bond donor).

- Tautomeric preferences using Gibbs free energy comparisons.

- Docking studies with target proteins (e.g., enzymes inhibited by pyrimidine derivatives) . Canonical SMILES strings (e.g.,

COC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O) enable molecular modeling in software like Gaussian or AutoDock .

Methodological Best Practices

- Yield Optimization : For low-yield reactions (e.g., <50%), consider stepwise addition of oxidants (e.g., KMnO₄ in aliquots) to minimize side reactions .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) for high-purity isolates .

- Safety Protocols : Follow SDS guidelines for handling corrosive reagents (e.g., HCl, KMnO₄) and use fume hoods for volatile solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.